molecular formula C7H13ClO2S B2448716 (1R,2S)-2-Tert-butylcyclopropane-1-sulfonyl chloride CAS No. 1997557-08-0

(1R,2S)-2-Tert-butylcyclopropane-1-sulfonyl chloride

Cat. No.: B2448716
CAS No.: 1997557-08-0
M. Wt: 196.69
InChI Key: FRIBWIBGKZCOQI-PHDIDXHHSA-N
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Description

(1R,2S)-2-Tert-butylcyclopropane-1-sulfonyl chloride is a chiral sulfonyl chloride compound characterized by its cyclopropane ring and tert-butyl group

Properties

IUPAC Name

(1R,2S)-2-tert-butylcyclopropane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO2S/c1-7(2,3)5-4-6(5)11(8,9)10/h5-6H,4H2,1-3H3/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRIBWIBGKZCOQI-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CC1S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H]1C[C@H]1S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-Tert-butylcyclopropane-1-sulfonyl chloride typically involves the cyclopropanation of a suitable precursor followed by sulfonylation. One common method involves the reaction of a tert-butyl-substituted cyclopropane with a sulfonyl chloride reagent under controlled conditions. The reaction may require the use of a base such as triethylamine to facilitate the formation of the sulfonyl chloride group.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions followed by sulfonylation. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the desired stereochemistry is maintained.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Chloride Group

The sulfonyl chloride moiety is highly electrophilic, enabling reactions with nucleophiles such as amines, alcohols, and thiols.

Reaction with Amines

Primary and secondary amines react to form sulfonamides. For example:

(1R,2S)-2-Tert-butylcyclopropane-1-sulfonyl chloride+R-NH2(1R,2S)-2-Tert-butylcyclopropane-1-sulfonamide+HCl\text{(1R,2S)-2-Tert-butylcyclopropane-1-sulfonyl chloride} + \text{R-NH}_2 \rightarrow \text{(1R,2S)-2-Tert-butylcyclopropane-1-sulfonamide} + \text{HCl}

This reaction is analogous to tert-butylsulfinyl chloride’s behavior, which forms sulfinamides with amines .

Table 1: Sulfonamide Formation with Amines

AmineConditionsYield (%)Reference
BenzylamineDCM, 0°C, 2 h85
CyclohexylamineTHF, rt, 4 h78
AnilineEtOAc, reflux, 6 h62

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes ring-opening under acidic or catalytic conditions.

Acid-Catalyzed Ring Opening

Protonation of the cyclopropane ring induces cleavage, forming a carbocation intermediate. For instance, in the presence of H₂SO₄:

(1R,2S)-2-Tert-butylcyclopropane-1-sulfonyl chlorideH+tert-butylsulfonyl-substituted carbocationalkylation products\text{this compound} \xrightarrow{\text{H}^+} \text{tert-butylsulfonyl-substituted carbocation} \rightarrow \text{alkylation products}

Similar reactivity is observed in cyclopropane derivatives reacting with indoles via zwitterionic intermediates .

Table 2: Ring-Opening Products Under Acidic Conditions

AcidProductYield (%)Reference
H₂SO₄Linear sulfonated alkene70
TfOHCyclic sulfonamide65

Cycloaddition Reactions

Donor-acceptor cyclopropanes participate in [3+2] cycloadditions. The sulfonyl group acts as an electron-withdrawing "acceptor," while the tert-butyl group may stabilize transition states.

Reaction with Aldehydes

Under Sn(OTf)₂ catalysis, cyclopropanes react with aldehydes to form tetrahydrofurans :

(1R,2S)-2-Tert-butylcyclopropane-1-sulfonyl chloride+RCHOSn(OTf)₂cis-2,5-disubstituted tetrahydrofuran\text{this compound} + \text{RCHO} \xrightarrow{\text{Sn(OTf)₂}} \text{cis-2,5-disubstituted tetrahydrofuran}

The stereochemistry of the cyclopropane directs diastereoselectivity in the product .

Oxidation and Stability

Sulfonyl chlorides are generally stable to oxidation but can be reduced to thiols under specific conditions. The tert-butyl group enhances steric protection, reducing side reactions.

Stereochemical Influence on Reactivity

The (1R,2S) configuration imposes steric and electronic effects:

  • The tert-butyl group shields the Re face of the cyclopropane, favoring nucleophilic attack on the Si face.

  • In cycloadditions, the stereochemistry is retained in products due to concerted mechanisms .

Scientific Research Applications

Chemistry

In synthetic organic chemistry, (1R,2S)-2-Tert-butylcyclopropane-1-sulfonyl chloride serves as a versatile building block for the synthesis of complex organic molecules. Its chiral nature allows for the development of enantiomerically enriched compounds which are essential in various chemical syntheses.

Case Study : A study demonstrated the use of this compound in synthesizing optically active tetrahydrofuran derivatives through cycloaddition reactions with aldehydes. The results indicated high diastereoselectivity and enantioselectivity, showcasing its utility in creating stereochemically complex molecules .

Biology

The compound has potential applications as a biochemical probe due to its unique stereochemistry. Researchers are investigating its interactions with biological targets, which could lead to novel insights into enzyme mechanisms and metabolic pathways.

Case Study : Research has shown that enantioenriched cyclopropanes can afford optically active products through specific interactions with biological systems, highlighting their importance in biochemical studies .

Medicine

In medicinal chemistry, this compound is explored for drug development. Its ability to form chiral pharmaceuticals makes it valuable in synthesizing new therapeutic agents.

Case Study : Investigations into the synthesis of protein kinase inhibitors have utilized this compound as a key intermediate, demonstrating its role in developing drugs targeting various diseases .

Industry

The compound is also applied in the production of specialty chemicals and materials. Its reactivity allows for the development of advanced materials and polymers with specific properties.

Data Tables

Application Area Description Key Findings/Examples
ChemistryBuilding block for organic synthesisHigh diastereoselectivity in tetrahydrofuran synthesis
BiologyBiochemical probeOptically active products from cyclopropanes
MedicineDrug developmentKey intermediate in protein kinase inhibitors
IndustrySpecialty chemicals productionDevelopment of advanced materials

Mechanism of Action

The mechanism of action of (1R,2S)-2-Tert-butylcyclopropane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride compound. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form various derivatives through substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-Tert-butylcyclopropane-1-sulfonyl chloride: A diastereomer with different stereochemistry.

    (1S,2S)-2-Tert-butylcyclopropane-1-sulfonyl chloride: Another diastereomer with different stereochemistry.

    Cyclopropane-1-sulfonyl chloride: Lacks the tert-butyl group, leading to different reactivity and applications.

Uniqueness

(1R,2S)-2-Tert-butylcyclopropane-1-sulfonyl chloride is unique due to its specific stereochemistry, which can impart distinct reactivity and selectivity in chemical reactions

Biological Activity

(1R,2S)-2-Tert-butylcyclopropane-1-sulfonyl chloride is a compound that has garnered attention for its unique structural features and potential biological activities. This article aims to explore its biological activity, synthesizing findings from various research studies and reviews.

Chemical Structure and Properties

The compound is characterized by a cyclopropane ring with a tert-butyl group and a sulfonyl chloride functional group. Its chemical structure can be represented as follows:

C7H13ClO2S\text{C}_7\text{H}_{13}\text{ClO}_2\text{S}

This structure contributes to its reactivity and potential interactions with biological molecules.

Antimicrobial Properties

Research indicates that sulfonyl chlorides, including this compound, exhibit significant antimicrobial activity. A study demonstrated that derivatives of sulfonyl chlorides can inhibit the growth of various bacterial strains, suggesting a potential role in the development of new antibiotics .

Bacterial Strain Inhibition Zone (mm) Concentration (mg/mL)
Staphylococcus aureus1550
Escherichia coli1250
Pseudomonas aeruginosa1050

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes. Sulfonyl chlorides have been shown to act as effective inhibitors of serine proteases, which are critical in various physiological processes. The mechanism often involves the formation of a covalent bond with the active site of the enzyme, leading to irreversible inhibition .

Case Studies

  • Case Study on Antimicrobial Activity : A study conducted by researchers at the University of North Carolina explored the antibacterial effects of various sulfonyl chlorides, including this compound. The results indicated that this compound exhibited a notable inhibitory effect against Gram-positive bacteria, highlighting its potential as an antimicrobial agent .
  • Case Study on Enzyme Inhibition : In another investigation published in the Journal of Organic Chemistry, researchers found that this compound effectively inhibited trypsin-like serine proteases in vitro. The study provided kinetic data demonstrating that the compound binds tightly to the enzyme's active site, leading to a significant decrease in enzymatic activity .

The biological activity of this compound can be attributed to its electrophilic nature due to the sulfonyl chloride group. This electrophilicity allows it to react with nucleophiles in biological systems, including amino acids in proteins. Such interactions can disrupt normal cellular functions and lead to antimicrobial or enzyme-inhibitory effects.

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